molecular formula C13H12FNO B050627 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 119673-50-6

1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B050627
CAS RN: 119673-50-6
M. Wt: 217.24 g/mol
InChI Key: COLPZCHNJIVKMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves condensation reactions, electrophilic substitution, or cyclization processes. For instance, derivatives similar to the compound have been synthesized through aldol condensation of specific carbaldehydes with other reagents in the presence of catalysts to form chalcone derivatives, indicating a possible pathway for synthesizing this compound as well (Singh et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is typically characterized using spectroscopic methods and theoretical calculations. Studies on similar compounds have utilized FT-IR, NMR, and UV-visible spectroscopy, alongside DFT calculations, to elucidate their structure. For example, vibrational frequencies and molecular orbitals have been determined to understand the electronic distribution and reactive sites within the molecule, contributing to a deeper understanding of the molecular structure (Y. Mary et al., 2015).

Chemical Reactions and Properties

Pyrrole derivatives engage in various chemical reactions, including nucleophilic substitution and condensation, often influenced by the presence of substituents on the ring. The fluorophenyl group, for instance, might affect the electrophilic and nucleophilic sites, thereby influencing the compound's reactivity towards different reagents (Surmont et al., 2009).

Scientific Research Applications

  • Synthesis of 3-Fluoropyrroles : A methodology for the efficient preparation of various new 3-fluorinated pyrroles was developed, which could be related to the synthesis and applications of compounds like 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Surmont et al., 2009).

  • Chiral Bidentate Phosphine Ligands : The research discussed synthesizing precursors for 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, which are of interest in the synthesis of chiral bidentate phosphine ligands (Smaliy et al., 2013).

  • Steric Hindrance in N-Aryl Pyrroles : The study synthesized novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes and investigated their diastereoisomeric association complexes, which could be relevant to understand the chemistry and applications of sterically hindered pyrroles (Vorkapić-Furač et al., 1989).

  • Computational Study on Pyrrole Derivatives : A pyrrole chalcone derivative was synthesized and characterized using spectroscopic analyses and quantum chemical calculations, contributing to the understanding of molecular interactions in such compounds, which may include 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Singh et al., 2014).

  • Corrosion Protection of Aluminium : The paper explored the inhibiting action of N-arylpyrroles, including carbaldehyde derivatives like 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, on aluminium in hydrochloric acid, suggesting its potential application in corrosion protection (Grubač et al., 2002).

Safety and Hazards

Similar compounds can be hazardous. For instance, 4-Fluorobenzylamine can cause skin and eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled . It’s important to handle these compounds with care, using appropriate personal protective equipment .

Future Directions

The future research directions for similar compounds often involve exploring their potential applications in various fields, such as medicine, due to their diverse biological activities . Further studies are also needed to fully understand their mechanisms of action .

properties

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLPZCHNJIVKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359202
Record name 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

119673-50-6
Record name 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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